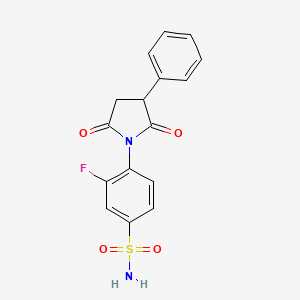
4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide: is a chemical compound with the molecular formula C15H19N2O3. It belongs to the class of aromatic amides, where the amide linkage is directly bonded to an aromatic system . This compound exhibits interesting properties due to its unique structure.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route is through the reaction of a suitable precursor with a fluorinated benzenesulfonamide. The exact synthetic pathway may vary, but it typically includes the following steps:
Formation of the Pyrrolidine Ring: Starting from an appropriate precursor, a pyrrolidine ring is formed by cyclization. The phenyl group is introduced during this step.
Fluorination: The fluorine atom is introduced at a specific position on the benzene ring.
Sulfonation: The sulfonamide group (SONH) is added to the benzene ring.
Industrial Production:: Industrial-scale production methods involve optimization of the synthetic route for efficiency, yield, and safety. These methods are proprietary and may involve specialized catalysts and conditions.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound may undergo oxidation reactions, especially due to the presence of the phenyl group.
Substitution: Substitution reactions can occur at the fluorine position or the sulfonamide nitrogen.
Reduction: Reduction of the carbonyl group (2,5-dioxo) may lead to different derivatives.
Fluorination: Reagents like hydrogen fluoride (HF) or fluorinating agents (e.g., Selectfluor) are used.
Sulfonation: Sulfur trioxide (SO) or chlorosulfonic acid (ClSOH) are common reagents.
Major Products:: The major products depend on the specific reaction conditions. Potential products include derivatives with modified substituents or positional isomers.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Organic Synthesis: It can be used as a building block for more complex molecules.
Drug Discovery: Researchers explore its potential as a drug candidate due to its unique structure.
Enzyme Inhibition: It might inhibit specific enzymes relevant to disease pathways.
Materials Science: The compound’s properties may find applications in materials, coatings, or sensors.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs to this compound, its structural features make it distinct. related compounds include other sulfonamides, fluorinated aromatics, and pyrrolidines.
Eigenschaften
CAS-Nummer |
30438-06-3 |
|---|---|
Molekularformel |
C16H13FN2O4S |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H13FN2O4S/c17-13-8-11(24(18,22)23)6-7-14(13)19-15(20)9-12(16(19)21)10-4-2-1-3-5-10/h1-8,12H,9H2,(H2,18,22,23) |
InChI-Schlüssel |
BUQOMQVAPSDAIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone](/img/structure/B12895690.png)
![Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine](/img/structure/B12895707.png)
![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
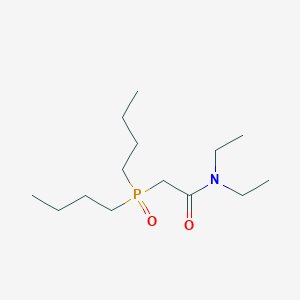
![Furo[3,2-g][1,2]benzoxazole](/img/structure/B12895729.png)
![3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid](/img/structure/B12895730.png)
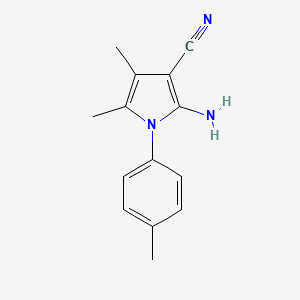
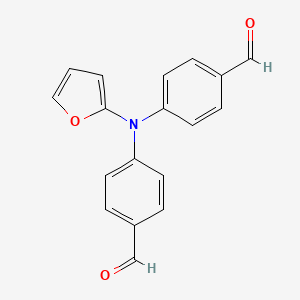
![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)
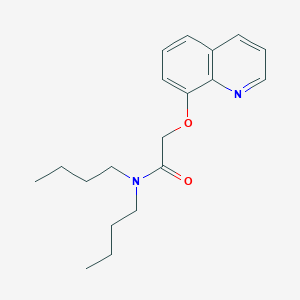
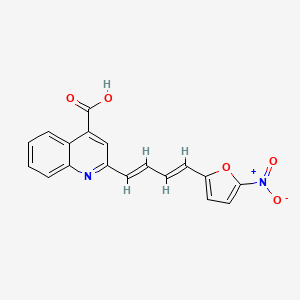
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
![N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B12895762.png)
